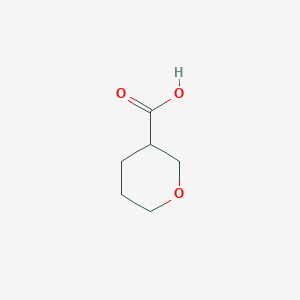

tetrahydro-2H-pyran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

oxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWPVCUHKJABMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587974, DTXSID30901495 | |

| Record name | Oxane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873397-34-3 | |

| Record name | Oxane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of tetrahydro-2H-pyran-3-carboxylic acid (CAS No: 873397-34-3), a versatile heterocyclic building block crucial in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a tetrahydropyran ring, makes it a valuable intermediate for synthesizing novel therapeutic agents, including those targeting neurological disorders and certain cancer cell lines.[1][2][3] This guide summarizes key quantitative data, outlines relevant experimental protocols for property determination, and illustrates logical workflows pertinent to its characterization.

Core Physicochemical Data

The structural and chemical properties of this compound are fundamental to its application in research and synthesis. The following table provides a summary of its key physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2][4] |

| Molecular Weight | 130.14 g/mol | [1][2][4] |

| Appearance | Clear liquid or solid | [1][5] |

| Boiling Point | 265 °C | [2][3] |

| Density | 1.185 g/cm³ | [2][3] |

| pKa (Predicted) | 4.35 ± 0.20 | [2][3] |

| Flash Point | 114 °C | [2][3] |

| Refractive Index | 1.472 | [2][3] |

| Vapor Pressure | 0.00282 mmHg at 25°C | [2][3] |

| Computed XLogP3-AA | 0.1 | [4] |

| Storage Conditions | Store at 2-8 °C under inert gas (Nitrogen or Argon) | [1][2][3] |

Experimental and Analytical Workflow

The characterization of a chemical entity like this compound follows a structured workflow, from initial synthesis or acquisition to comprehensive analysis and property determination. This process ensures the identity, purity, and key parameters of the compound are well-defined before its use in further applications.

Caption: General workflow for the characterization of a chemical compound.

Structure-Property Relationships

The physicochemical properties of carboxylic acids are directly influenced by their molecular structure. The presence of the carboxyl group allows for strong intermolecular hydrogen bonding, which significantly affects properties like boiling point and solubility.

Caption: Influence of molecular structure on carboxylic acid properties.

Experimental Protocols

While specific experimental data for this compound is limited in published literature, the following are standard, detailed methodologies for determining the key physicochemical properties of carboxylic acids.

Determination of pKa (Acidity Constant) by Potentiometric Titration

The pKa, a measure of a molecule's acidity, is a critical parameter in drug development as it influences absorption and distribution. A lower pKa value indicates a stronger acid.[6]

-

Principle: A solution of the carboxylic acid is titrated with a strong base of known concentration. The pH of the solution is monitored as the base is added. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the acid has been neutralized.

-

Apparatus:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 mL or 50 mL)

-

Beaker (100 mL)

-

-

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M in deionized water).

-

Standardized strong base solution (e.g., 0.1 M NaOH), carbonate-free.

-

-

Methodology:

-

A precise volume (e.g., 50 mL) of the carboxylic acid solution is placed into the beaker with a magnetic stir bar.

-

The calibrated pH electrode is submerged in the solution, ensuring the bulb is clear of the stir bar.

-

The initial pH of the acid solution is recorded.

-

The titrant (NaOH solution) is added in small, precise increments (e.g., 0.1-0.2 mL).[6]

-

After each addition, the solution is allowed to equilibrate, and the stable pH value is recorded along with the total volume of titrant added.[6]

-

This process is continued until the pH begins to change rapidly (approaching the equivalence point) and subsequently plateaus after the equivalence point is surpassed.

-

A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.[6]

-

The equivalence point is identified from the steepest part of the curve. The volume of titrant required to reach the half-equivalence point is determined, and the pH at this specific volume is equal to the pKa of the acid.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a crucial property affecting bioavailability and formulation. The shake-flask method is a standard technique for its quantitative measurement.[6]

-

Principle: An excess amount of the solute (the carboxylic acid) is agitated in a specific solvent (e.g., water) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Sealed flasks (e.g., glass vials with screw caps)

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

-

Methodology:

-

An amount of this compound in excess of its expected solubility is added to a known volume of purified water in a sealed flask.[6]

-

The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to achieve equilibrium.

-

After agitation, the suspension is allowed to stand to permit the separation of undissolved solid.

-

The mixture is then centrifuged at high speed to pellet any remaining suspended particles.

-

An aliquot of the clear supernatant is carefully removed and filtered through a chemically inert filter (e.g., PTFE 0.45 µm) to ensure no solid particles are present.

-

The concentration of the carboxylic acid in the filtrate is determined using a validated analytical method, such as HPLC or GC, against a calibration curve prepared with known standards.[7]

-

The experiment is typically performed in triplicate to ensure reproducibility.

-

Analytical Methods for Identification and Purity

The identity and purity of this compound are confirmed using a suite of analytical techniques. Commercial suppliers often guarantee purity of ≥ 95% as determined by NMR.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This method identifies the functional groups present in the molecule, such as the characteristic C=O and O-H stretches of the carboxylic acid group.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 873397-34-3,this compound | lookchem [lookchem.com]

- 3. Cas 873397-34-3,this compound | lookchem [lookchem.com]

- 4. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound hydrazide [synhet.com]

In-Depth Technical Guide: Tetrahydro-2H-pyran-3-carboxylic Acid

CAS Number: 873397-34-3

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic building block with significant applications in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis and purification protocols, and its role as a key intermediate in the development of bioactive molecules.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 873397-34-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [2][3][5] |

| Molecular Weight | 130.14 g/mol | [2][3][5][6] |

| Appearance | Colorless to Light yellow clear liquid | [5] |

| Purity | >98.0% (GC) | |

| Synonyms | Tetrahydropyran-3-carboxylic acid, Oxane-3-carboxylic acid | [2] |

| Storage Conditions | Store at 0-8 °C | [5] |

Synthesis and Purification

General Synthetic Approach for Tetrahydropyran Carboxylic Acid Derivatives

A plausible synthetic route to tetrahydropyran carboxylic acid derivatives often involves a Dieckmann condensation or a similar intramolecular cyclization of a pimelate derivative, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing 4-oxothis compound ethyl ester involves the reaction of ethyl hydroxypropanoate and ethyl acrylate to form 4-oxa-1,7-diethyl pimelate, which then undergoes a Dieckmann condensation.[1] This suggests a potential pathway where a substituted pimelic acid derivative could be cyclized to form the tetrahydropyran ring.

Another general method for producing tetrahydropyran derivatives involves the reduction of a corresponding dihydropyran. For example, the synthesis of 6-substituted-tetrahydro-2H-pyran-3-carboxylic acid methyl esters has been achieved by the reduction of the corresponding 2-substituted-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esters.[7]

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of a tetrahydropyran carboxylic acid derivative, based on published methods for related compounds. This should be adapted and optimized for the specific synthesis of this compound.

Step 1: Formation of a Dihydropyran Intermediate

An appropriate starting material, such as a substituted glutaraldehyde, could be reacted with a malonic acid derivative in a Knoevenagel condensation to form a dihydropyran carboxylic acid ester.

Step 2: Reduction of the Dihydropyran Ring

The dihydropyran intermediate is then catalytically hydrogenated to yield the saturated tetrahydropyran ring. A typical procedure involves dissolving the dihydropyran in a suitable solvent like ethanol or methanol and hydrogenating over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure.

Step 3: Hydrolysis of the Ester

The resulting tetrahydropyran carboxylic acid ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid like hydrochloric acid.

Purification

Purification of tetrahydropyran carboxylic acid derivatives is commonly achieved through silica gel chromatography.[7] The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), allows for the separation of the desired product from impurities. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its derivatives have been investigated for their potential biological activities.

Notably, tetrahydropyran-3-carboxylic acid has been utilized in the synthesis of β-hydroxyisovalerylshikonin analogues. These analogues have demonstrated inhibitory activity against the DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines, highlighting the potential of this scaffold in the development of novel anticancer agents.[4]

Experimental Workflows and Diagrams

To visualize the processes involved in the synthesis and application of this compound, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of tetrahydropyran carboxylic acids.

Caption: Role as an intermediate in the synthesis of bioactive compounds.

References

- 1. CN104496858A - Method for synthesizing 4-oxothis compound ethyl ester - Google Patents [patents.google.com]

- 2. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 873397-34-3 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Tetrahydro-2H-pyran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGP-THPCA-20251228 Version: 1.0 Prepared by: Gemini

Abstract

Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structural characterization is fundamental for its application in synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are presented, alongside logical workflows relevant to its application in research and development. This document is intended to serve as a practical resource for scientists engaged in the characterization and utilization of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 873397-34-3 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₃ | [1][3][4] |

| Molecular Weight | 130.14 g/mol | [1][3][4] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 265 °C | [2] |

| Density | 1.185 g/cm³ | [2] |

| Refractive Index | 1.472 | [2] |

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are detailed below.

Table 2.1.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~4.0 - 3.4 | Multiplet | 3H | -OCH₂-, -OCH- |

| ~2.7 | Multiplet | 1H | -CH(COOH)- |

| ~2.2 - 1.5 | Multiplet | 4H | -CH₂-CH₂- |

Note: The carboxylic acid proton signal is often broad and its chemical shift is dependent on concentration and solvent.[5][6]

Table 2.1.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 185 | -COOH |

| ~65 - 70 | -OCH₂- |

| ~40 - 45 | -CH(COOH)- |

| ~20 - 30 | -CH₂-CH₂- |

Note: The carboxyl carbon chemical shift is typically observed in the 165-185 ppm range for saturated aliphatic acids.[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2.2.1: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond | Description |

| 3300 - 2500 | O-H | Very broad, characteristic of a carboxylic acid dimer |

| 2950 - 2850 | C-H | Alkane stretching |

| 1710 - 1760 | C=O | Strong, carbonyl stretch |

| 1320 - 1210 | C-O | Stretching |

| 1100 - 1000 | C-O-C | Ether stretch |

Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 2.3.1: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M - OH]⁺ |

| 85 | [M - COOH]⁺ |

| 55 | Common fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Set the probe to an appropriate temperature, typically ambient (298 K).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation:

-

As this compound is a liquid, the "neat" or thin film method is appropriate.[10]

-

Place one or two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Carefully place a second salt plate on top of the first, creating a thin, uniform film of the liquid between them.[10]

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Post-Analysis:

Mass Spectrometry Protocol (LC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds.[12][13]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumentation (LC-MS):

-

Couple a Liquid Chromatography (LC) system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).[12]

-

Use an appropriate LC column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300 amu).

-

Acquire data in both positive and negative ionization modes to maximize information. Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships involving the analysis and application of this compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Caption: Role of a building block in a typical drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 873397-34-3,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. zefsci.com [zefsci.com]

- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tetrahydro-2H-pyran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydro-2H-pyran-3-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling patterns observed in analogous structures. This predictive approach offers a robust and chemically sound framework for the structural elucidation and characterization of this compound and related molecules.

Predicted ¹H NMR Data

The anticipated ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of similar compounds and general principles of ¹H NMR spectroscopy. The numbering of the protons corresponds to the IUPAC numbering of the tetrahydropyran ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 2.5 - 2.7 | m | - | 1H |

| H2a (axial) | 3.9 - 4.1 | dd | J ≈ 11.5, 4.0 | 1H |

| H2e (equatorial) | 3.4 - 3.6 | dd | J ≈ 11.5, 2.5 | 1H |

| H6a (axial) | 3.8 - 4.0 | ddd | J ≈ 11.0, 9.0, 4.5 | 1H |

| H6e (equatorial) | 3.3 - 3.5 | dt | J ≈ 11.0, 4.0 | 1H |

| H4, H5 | 1.5 - 2.1 | m | - | 4H |

| COOH | 10 - 13 | br s | - | 1H |

Spectral Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] This significant downfield shift is characteristic of acidic protons in carboxylic acids.[1] The broadness of the signal is a result of hydrogen bonding and chemical exchange.

-

Protons at C2 and C6 (adjacent to the ring oxygen): The protons on the carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most downfield of the aliphatic protons, appearing in the range of 3.3 to 4.1 ppm. This is due to the deshielding effect of the electronegative oxygen atom. The axial and equatorial protons at each of these positions are diastereotopic and will have different chemical shifts and coupling patterns. For instance, the axial protons are typically more shielded than the equatorial protons. They will appear as complex multiplets due to both geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons).

-

Proton at C3: The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate at a chemical shift of around 2.5 - 2.7 ppm. It will exhibit a complex multiplet splitting pattern due to coupling with the protons at C2 and C4.

-

Protons at C4 and C5: The protons on C4 and C5 are the most upfield of the ring protons, expected to appear as a complex multiplet in the range of 1.5 to 2.1 ppm. Their signals will overlap and be split by the neighboring protons.

Experimental Protocol

The following section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can facilitate the observation of the exchangeable carboxylic acid proton. The choice of solvent may influence the chemical shifts of the protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

-

Field Strength: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) to achieve better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe should be tuned to the resonance frequency of ¹H and matched to the impedance of the spectrometer's electronics to ensure maximum signal-to-noise ratio.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 14 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should be adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

4. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum must be properly phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Integration: The relative areas of the signals should be integrated to determine the relative number of protons giving rise to each signal.

-

Chemical Shift Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the different proton environments in this compound and their expected regions in the ¹H NMR spectrum.

Caption: Correlation of molecular structure with predicted ¹H NMR chemical shift regions.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Tetrahydro-2H-pyran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its structure, featuring a saturated pyran ring and a carboxylic acid functional group, presents a distinct ¹³C NMR spectrum. Understanding the chemical shifts of each carbon atom is crucial for structural verification, purity assessment, and for studying its chemical behavior.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[2] The chemical shift of each carbon is influenced by its hybridization, the electronegativity of attached atoms, and steric effects.[3]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of tetrahydropyran and the established effects of a carboxylic acid substituent on a saturated ring system. The numbering of the carbon atoms is illustrated in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 175 - 185 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[4][5] |

| C2 | 65 - 75 | This carbon is adjacent to the ring oxygen, leading to a significant downfield shift. The presence of the carboxylic acid at C3 will have a minor influence. |

| C3 | 40 - 50 | As the carbon bearing the carboxylic acid group (the α-carbon), it is expected to be shifted downfield compared to an unsubstituted carbon in the ring. |

| C4 | 20 - 30 | This carbon is in a standard methylene environment within the tetrahydropyran ring. |

| C5 | 20 - 30 | Similar to C4, this carbon is a typical methylene carbon in the ring. |

| C6 | 60 - 70 | This carbon is also adjacent to the ring oxygen, resulting in a downfield shift, similar to C2. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a typical experimental protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe is required for detecting ¹³C nuclei.

-

Temperature: Standard room temperature (e.g., 298 K) is typically used unless temperature-dependent effects are being studied.

3. Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., using a zgpg pulse sequence on Bruker instruments) is performed. This decouples the protons from the carbon atoms, resulting in a single sharp peak for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei, which is important for quantitative measurements.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for most organic molecules.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks if quantitative analysis is required (note: in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect).

Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ¹³C NMR experiment.

Caption: A generalized workflow for a ¹³C NMR experiment.

Conclusion

This technical guide provides essential information for researchers working with this compound. While experimental ¹³C NMR data is not publicly available, the predicted chemical shifts, based on established principles and data from analogous compounds, offer a reliable starting point for spectral interpretation. The detailed experimental protocol and workflow diagram serve as practical resources for acquiring and analyzing high-quality ¹³C NMR data for this and similar molecules, aiding in the rigorous characterization required in modern chemical and pharmaceutical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrazide [synhet.com]

- 3. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass Spectrometry of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Overview

Despite a comprehensive search of scientific literature and spectral databases, a detailed, experimentally-derived mass spectrum and fragmentation pattern for tetrahydro-2H-pyran-3-carboxylic acid is not publicly available at this time. This technical guide, therefore, provides a foundational understanding based on the known mass spectrometric behavior of related compounds, including cyclic ethers and carboxylic acids. The information herein is intended to guide researchers in developing and interpreting mass spectrometry data for this compound.

This compound, with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , is a molecule of interest in pharmaceutical and agrochemical research.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices.

Predicted Mass Spectrometry Behavior

In the absence of specific experimental data, the fragmentation of this compound can be predicted by considering the fragmentation patterns of its constituent functional groups: the tetrahydropyran ring and the carboxylic acid moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 130. However, for carboxylic acids, the molecular ion peak is often weak or absent.[2] Fragmentation is likely to proceed through several key pathways:

-

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.

-

Loss of the carboxyl group (-COOH) as a radical would result in a fragment at m/z 85 . This is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the C-C bond between the pyran ring and the carboxylic acid could lead to the formation of a [M-COOH]⁺ ion.

-

-

Ring Cleavage: The tetrahydropyran ring can undergo fragmentation through the loss of small neutral molecules. Common losses from cyclic ethers include molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

-

McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could potentially occur, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray ionization is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 131 in positive ion mode, or a deprotonated molecule [M-H]⁻ at m/z 129 in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions would provide structural information.

-

Positive Ion Mode ([M+H]⁺): Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of water (H₂O) to yield a fragment at m/z 113 , and the loss of formic acid (HCOOH) to produce a fragment at m/z 85 .

-

Negative Ion Mode ([M-H]⁻): Fragmentation of the [M-H]⁻ ion would likely involve the loss of carbon dioxide (CO₂) to give a fragment at m/z 85 .

Proposed Experimental Protocols

For researchers seeking to acquire mass spectral data for this compound, the following protocols are suggested as starting points. Optimization will be necessary based on the specific instrumentation and sample matrix.

Table 1: Proposed GC-MS Protocol

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 40-300 |

Note: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.

Table 2: Proposed LC-MS/MS Protocol

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

Visualizing Potential Fragmentation and Workflow

The following diagrams illustrate the hypothetical fragmentation pathway and a general experimental workflow for the analysis of this compound.

References

Conformational Landscape of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of tetrahydro-2H-pyran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from the well-established principles of conformational analysis of substituted tetrahydropyrans and cyclohexanes to predict its behavior. We delve into the structural dynamics, predominant conformers, and the influential forces governing its three-dimensional structure, such as steric hindrance and the potential for intramolecular hydrogen bonding. Furthermore, this guide outlines the standard experimental and computational methodologies employed for such analyses, providing a framework for future research.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and pharmaceutical agents. Its conformational flexibility and the stereochemical orientation of its substituents are critical determinants of molecular recognition, biological activity, and physicochemical properties. This compound, as a substituted THP, is a valuable building block in the synthesis of more complex molecules. A thorough understanding of its conformational preferences is therefore essential for rational drug design and synthetic strategy. This guide will focus on the principles governing the conformational equilibrium of this molecule.

Fundamental Principles of Conformational Analysis

The conformational landscape of this compound is primarily dictated by the preference of the six-membered ring to adopt a non-planar chair conformation, which minimizes both angle and torsional strain. The carboxylic acid substituent at the C3 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium.

The relative stability of these two conformers is influenced by several factors:

-

Steric Hindrance: In general, substituents on a six-membered ring prefer the equatorial position to minimize steric interactions with other ring atoms. The axial position brings the substituent into close proximity with the axial hydrogens at C1 and C5, leading to unfavorable 1,3-diaxial interactions. The energetic cost of placing a group in the axial position is quantified by its "A-value." While the A-value for a carboxylic acid group on a cyclohexane ring is approximately 1.4 kcal/mol, this provides a useful estimate for the tetrahydropyran system.

-

Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the ring oxygen. This interaction, if present, could stabilize a conformer that might otherwise be less favorable due to steric factors. For this to occur, the carboxylic acid group would likely need to be in the axial position to bring the proton in proximity to the ring oxygen.

-

Anomeric and Reverse Anomeric Effects: While the classical anomeric effect is most pronounced for substituents at the C2 (anomeric) position, stereoelectronic interactions involving the ring oxygen can still influence the conformational equilibrium of 3-substituted tetrahydropyrans, albeit to a lesser extent.

Conformational Equilibrium of this compound

The primary equilibrium for this compound is the ring inversion between the two chair conformations: one with the carboxylic acid group in the equatorial position and the other with it in the axial position.

Caption: Equilibrium between the equatorial and axial chair conformers of this compound.

Based on steric considerations, the equatorial conformer is expected to be the major contributor to the equilibrium. However, the possibility of intramolecular hydrogen bonding stabilizing the axial conformer cannot be discounted and would be solvent-dependent. In non-polar solvents, this intramolecular interaction might be more significant, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate, favoring the sterically less hindered equatorial conformer.

Quantitative Data

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) | Method of Determination |

| Relative Energy (kcal/mol) | > 0 | 0 (Reference) | Computational Chemistry |

| Dihedral Angles (°) | |||

| H-C2ax-C3-H | ~60 | ~180 | NMR Spectroscopy, X-ray |

| H-C2eq-C3-H | ~60 | ~60 | NMR Spectroscopy, X-ray |

| ³J Coupling Constants (Hz) | |||

| ³J(H-C2ax, H-C3) | 2-5 | 8-12 | NMR Spectroscopy |

| ³J(H-C2eq, H-C3) | 2-5 | 2-5 | NMR Spectroscopy |

Experimental Protocols

A comprehensive conformational analysis of this compound would typically involve the following experimental and computational methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent can be varied to study its effect on the conformational equilibrium.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.

-

Spectral Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the ring protons. Protons in an axial environment are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

-

Coupling Constants: Measure the vicinal (³J) coupling constants between the proton at C3 and the protons at C2 and C4. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of an anti-periplanar (approximately 180°) relationship, which exists between axial-axial protons. Small coupling constants (2-5 Hz) suggest a syn-clinal (approximately 60°) relationship, found between axial-equatorial and equatorial-equatorial protons.

-

-

Low-Temperature NMR: To potentially "freeze out" the conformational equilibrium and observe the individual conformers, acquire spectra at progressively lower temperatures.

Caption: A typical workflow for conformational analysis using NMR spectroscopy.

X-ray Crystallography

If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide a definitive picture of its conformation in the solid state.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

It is important to note that the solid-state conformation may not be the most stable conformation in solution due to crystal packing forces.

Computational Chemistry

Computational modeling is an indispensable tool for complementing experimental data and providing energetic insights into the conformational landscape.

Protocol for Computational Analysis:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G(d) or higher). Calculate the relative electronic energies.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model (e.g., Polarizable Continuum Model - PCM).

-

Prediction of NMR Parameters: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental values.

Caption: A logical workflow for the computational conformational analysis.

Conclusion

The conformational analysis of this compound is a multifaceted problem that can be addressed through a synergistic application of experimental and computational techniques. While the equatorial conformer is anticipated to be the most stable due to minimized steric interactions, the potential for intramolecular hydrogen bonding to stabilize the axial conformer warrants investigation, particularly in non-polar solvents. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the conformational landscape of this and related molecules, which is a critical step in understanding their chemical behavior and biological function. Future studies are encouraged to provide the specific quantitative data that will further refine our understanding of this important heterocyclic compound.

Theoretical Calculations for Tetrahydro-2H-pyran-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a saturated six-membered oxygen-containing ring substituted with a carboxylic acid group, provides a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the molecule's three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its biological activity, designing derivatives with improved pharmacological profiles, and elucidating its mechanism of action.

This technical guide provides a comprehensive overview of the theoretical calculations used to characterize this compound. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), we can gain deep insights into the molecule's behavior at the atomic level. This document outlines the key theoretical considerations, computational methodologies, and expected results, offering a foundational resource for researchers in the field.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the puckering of the tetrahydropyran ring and the orientation of the carboxylic acid substituent.

Tetrahydropyran Ring Conformation

The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. Theoretical calculations on the parent tetrahydro-2H-pyran molecule have established the chair form as the global minimum on the potential energy surface.[1] Other conformations, such as the boat and twist-boat, are significantly higher in energy.

Table 1: Relative Energies of Tetrahydro-2H-pyran Conformers

| Conformer | Relative Energy (kcal/mol) - B3LYP/6-31G* |

| Chair | 0.00 |

| Twist-Boat | 5.5 - 6.0 |

| Boat | 6.5 - 7.0 |

Data extrapolated from studies on the parent tetrahydro-2H-pyran molecule.[1]

Substituent Orientation: Axial vs. Equatorial

The carboxylic acid group at the C3 position can occupy either an axial or an equatorial position on the chair conformer. In general, for substituted cyclohexanes and related heterocycles, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

For this compound, the equatorial conformer is expected to be more stable than the axial conformer. The energy difference between these two conformers, known as the A-value, can be estimated through computational methods. While specific experimental or high-level computational data for this exact molecule is scarce, analogies to similar systems suggest a significant preference for the equatorial orientation. The intramolecular interactions, including potential hydrogen bonding between the carboxylic acid and the ring oxygen, can influence this preference.

Table 2: Estimated Conformational Energies for 3-Substituted Tetrahydropyrans

| Substituent | Position | Estimated Relative Energy (kcal/mol) |

| -COOH | Equatorial | 0.00 |

| -COOH | Axial | 1.5 - 2.5 |

Estimates based on computational studies of similarly substituted cyclohexane and tetrahydropyran systems.

Carboxylic Acid Group Conformation

The carboxylic acid group itself has two main planar conformations: syn and anti, referring to the dihedral angle of the H-O-C=O bond. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable due to a stabilizing intramolecular interaction. The energy barrier for rotation from the more stable syn to the anti conformation is significant.

Electronic Properties and Reactivity

DFT calculations can provide valuable information about the electronic structure of this compound, which is key to understanding its reactivity and intermolecular interactions.

Table 3: Key Electronic Properties (Calculated)

| Property | Description | Typical Calculated Value |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.0 - 3.5 D |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.5 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity and electronic stability. | 7.0 to 9.0 eV |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface (confirming them as minima) and for predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

Table 4: Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 3500 - 3600 (monomer) |

| C=O stretch | 1750 - 1780 | |

| C-O stretch | 1200 - 1300 | |

| O-H bend | 1350 - 1450 | |

| Tetrahydropyran Ring | C-O-C stretch | 1050 - 1150 |

| C-H stretch | 2850 - 3000 | |

| CH₂ scissoring | 1450 - 1480 |

Experimental and Computational Protocols

A standard computational workflow for the theoretical analysis of this compound involves several key steps:

-

Conformational Search: Initial exploration of the potential energy surface to identify low-energy conformers. This can be achieved using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: High-level DFT calculations (e.g., using the B3LYP functional with a basis set such as 6-31G* or larger) are performed to obtain the optimized geometries of the identified conformers.

-

Frequency Calculations: Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Modeling: To simulate the behavior of the molecule in a solvent, implicit or explicit solvation models can be applied during the calculations.

Visualizations

Computational Workflow

Caption: A typical workflow for the theoretical calculation of molecular properties.

Conformational Equilibrium of this compound

Caption: Energy profile for the ring flip between axial and equatorial conformers.

Conclusion

Theoretical calculations, particularly those employing Density Functional Theory, provide a powerful and indispensable tool for the detailed characterization of this compound. These computational methods allow for a thorough investigation of the molecule's conformational preferences, electronic structure, and vibrational properties, which are fundamental to its chemical behavior and biological function. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of new drugs based on this important heterocyclic scaffold. As computational resources and methodologies continue to advance, the predictive power of these theoretical approaches will further accelerate the discovery and development of novel therapeutics.

References

A Quantum Chemical Analysis of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-2H-pyran-3-carboxylic acid (THPCA) is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxylic acid substituent.[1][2][3][4] The pyran motif is a common scaffold in numerous natural products and pharmacologically active molecules. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of THPCA at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential intermolecular interactions, which are vital for applications in medicinal chemistry and materials science.[2]

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular properties that are often difficult or impossible to measure experimentally.[5] These computational methods allow for the detailed characterization of geometric parameters, vibrational modes (FT-IR/Raman spectra), electronic structure (HOMO-LUMO analysis), and electrostatic potential. This guide details the theoretical framework, computational protocol, and expected results from a comprehensive DFT study of THPCA.

Computational Protocols

This section details the standard computational methodology for analyzing the properties of THPCA.

2.1 Software and Hardware All quantum chemical computations are typically performed using a software package like Gaussian 09 or 16.[6] Calculations are run on high-performance computing clusters to manage the computational demands of the chosen theoretical level.

2.2 Geometry Optimization and Frequency Calculations The initial molecular structure of THPCA is built and subjected to a full geometry optimization without any symmetry constraints. The optimization is performed using Density Functional Theory (DFT) with the widely-used Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[6][7] A Pople-style basis set, 6-311++G(d,p), is employed, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum on the potential energy surface (characterized by the absence of imaginary frequencies). The calculated frequencies are then used to simulate the infrared (IR) and Raman spectra.[8][9]

2.3 Electronic Property and NBO Analysis The optimized geometry is used for single-point energy calculations to derive various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[10][11] These frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability.[10] Natural Bond Orbital (NBO) analysis is also performed to investigate charge distribution, hyperconjugative interactions, and charge transfer within the molecule.[5]

Results and Discussion

3.1 Molecular Geometry The geometry optimization of THPCA is expected to yield a chair conformation as the most stable structure, consistent with studies on the parent tetrahydro-2H-pyran ring.[12][13] The carboxylic acid substituent at the C3 position can exist in either an axial or equatorial orientation, with the equatorial conformer generally being lower in energy. The optimized geometric parameters for the most stable conformer are presented below.

Table 1: Selected Optimized Geometrical Parameters for THPCA (Equatorial Conformer)

| Parameter | Atoms | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | O1-C2 | 1.432 | Bond Angle | C6-O1-C2 | 111.5 |

| C2-C3 | 1.535 | O1-C2-C3 | 110.8 | ||

| C3-C4 | 1.538 | C2-C3-C7 | 110.2 | ||

| C4-C5 | 1.531 | O1-C6-C5 | 111.9 | ||

| C5-C6 | 1.529 | C3-C7=O8 | 124.5 | ||

| C6-O1 | 1.431 | C3-C7-O9 | 111.8 | ||

| C3-C7 | 1.510 | C7-O9-H10 | 106.5 | ||

| C7=O8 | 1.215 | ||||

| C7-O9 | 1.358 |

| | O9-H10 | 0.968 | | | |

3.2 Vibrational Analysis The calculated vibrational frequencies are fundamental for interpreting experimental IR and Raman spectra. The key vibrational modes are associated with the characteristic functional groups of the molecule. A comparison of calculated (scaled) and typical experimental frequencies for major functional groups is provided.

Table 2: Key Vibrational Frequencies and Assignments for THPCA

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid | 3570 | 3300-2500 (broad) |

| C-H Stretching (asym/sym) | -CH₂- | 3010 - 2920 | 2960-2850 |

| C=O Stretching | Carboxylic Acid | 1755 | 1760-1690 |

| C-O-C Stretching (asym) | Pyran Ring | 1115 | 1150-1085 |

| C-O Stretching | Carboxylic Acid | 1245 | 1320-1210 |

| O-H Bending | Carboxylic Acid | 1420 | 1440-1395 |

3.3 Frontier Molecular Orbital (FMO) Analysis The FMOs, namely the HOMO and LUMO, are critical in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap (ΔE) between them indicates the molecule's chemical reactivity and kinetic stability.[10][11] A smaller gap implies higher reactivity.

Table 3: Calculated Electronic Properties of THPCA

| Property | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

| Ionization Potential (I ≈ -E(HOMO)) | I | 6.85 |

| Electron Affinity (A ≈ -E(LUMO)) | A | 0.95 |

| Electronegativity (χ = (I+A)/2) | χ | 3.90 |

| Chemical Hardness (η = (I-A)/2) | η | 2.95 |

| Dipole Moment | µ | 2.15 Debye |

The analysis suggests that THPCA is a kinetically stable molecule due to its relatively large energy gap. The HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the carbonyl and hydroxyl oxygens, while the LUMO is likely centered on the antibonding π* orbital of the C=O bond.

Visualizations

4.1 Computational Workflow The following diagram illustrates the logical workflow used in the quantum chemical analysis of a molecule like THPCA.

4.2 Relationship between Calculated and Inferred Properties This diagram shows how fundamental quantum chemical outputs are used to interpret the macroscopic properties and chemical behavior of the molecule.

References

- 1. This compound | C6H10O3 | CID 16767361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of Tetrahydro-2H-pyran-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-carboxylic acid is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility in pharmaceutical formulations is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the experimental determination of the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in relevant organic solvents. It also includes a discussion of the key factors influencing solubility and a template for the systematic presentation of experimental data.

Introduction

This compound (CAS 873397-34-3) is a cyclic carboxylic acid with a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2][3] Its structure, featuring a tetrahydropyran ring and a carboxylic acid group, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][4] Understanding the solubility of this compound in a range of organic solvents is crucial for its application in drug discovery and development, including for reaction optimization, purification, formulation, and bioavailability enhancement.[4]

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[5] For carboxylic acids such as this compound, several factors can significantly influence their solubility:

-

Solvent Polarity : Polar solvents are generally more effective at dissolving polar solutes. The carboxyl group in the target molecule can engage in hydrogen bonding, making it more soluble in polar solvents like alcohols.[5][6] In nonpolar solvents, carboxylic acids can exist as hydrogen-bonded dimers, which can also influence their solubility.[6]

-

Temperature : The solubility of most solid compounds in liquid solvents increases with temperature.[7] Determining the solubility at various temperatures is essential for processes like crystallization and for understanding the thermodynamic properties of the dissolution process.

-

Molecular Structure : The relatively small size and the presence of a polar carboxyl group in this compound suggest potential solubility in a range of solvents.[6]

Experimental Protocol for Quantitative Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After agitation, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

-

Sample Analysis :

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for presenting the experimental results.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Hexane | e.g., 25 | e.g., HPLC | ||

| ... | ... | ... |

Conclusion

References

- 1. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

Technical Guide: Physicochemical Properties of Tetrahydro-2H-pyran-3-carboxylic Acid with a Focus on pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid dissociation constant (pKa) of tetrahydro-2H-pyran-3-carboxylic acid, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines the predicted pKa value, presents a comprehensive experimental protocol for its determination via potentiometric titration, and includes a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring and a carboxylic acid functional group. Its structure makes it a valuable building block in organic synthesis and medicinal chemistry. The acidity of the carboxylic group, quantified by the pKa value, is a critical determinant of the molecule's charge state at a given pH. This, in turn, affects its solubility, lipophilicity, membrane permeability, and interaction with biological targets, making the pKa a fundamental parameter in drug design and development.

Quantitative Data: pKa Value

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. For this compound, the following pKa value has been predicted.

| Compound | CAS Number | Molecular Formula | Predicted pKa |

| This compound | 873397-34-3 | C₆H₁₀O₃ | 4.35 ± 0.20 |

Note: The provided pKa value is a predicted value and should be confirmed by experimental determination for critical applications.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[1][2][3] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH.

3.1. Materials and Equipment

-

Analyte: this compound (high purity)

-

Titrant: 0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free.

-

Solvent: Deionized water, degassed to remove dissolved CO₂.

-

Calibration Buffers: Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Apparatus:

-

pH meter with a combination glass electrode.

-

Automatic titrator or a calibrated burette.

-

Magnetic stirrer and stir bar.

-

Beaker or titration vessel.

-

Volumetric flasks and pipettes.

-

3.2. Experimental Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.